N-benzyl-2-chloro-N-(pyridin-2-yl)benzamide
CAS No.:
Cat. No.: VC15303823
Molecular Formula: C19H15ClN2O
Molecular Weight: 322.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H15ClN2O |
|---|---|
| Molecular Weight | 322.8 g/mol |
| IUPAC Name | N-benzyl-2-chloro-N-pyridin-2-ylbenzamide |
| Standard InChI | InChI=1S/C19H15ClN2O/c20-17-11-5-4-10-16(17)19(23)22(18-12-6-7-13-21-18)14-15-8-2-1-3-9-15/h1-13H,14H2 |
| Standard InChI Key | AAPLWAHQDBXZGZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
N-Benzyl-2-chloro-N-(pyridin-2-yl)benzamide features a benzamide backbone () substituted at the amide nitrogen with a benzyl group () and a pyridin-2-yl ring. The benzene ring of the benzamide core is further substituted with a chlorine atom at the ortho position. This arrangement creates a planar aromatic system with polarized regions due to the amide bond and halogen atom, influencing both reactivity and intermolecular interactions.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 322.8 g/mol | |
| IUPAC Name | N-Benzyl-2-chloro-N-pyridin-2-ylbenzamide | |
| SMILES | C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=C(C=CC=C3)Cl | |
| logP | 4.2 (estimated) |
The chloro group at the ortho position sterically hinders rotational freedom around the benzene-amide bond, as evidenced by computational models. The pyridine ring introduces basicity (), enabling protonation under acidic conditions, which alters solubility and binding properties.
Spectroscopic Profiles
Nuclear Magnetic Resonance (NMR):
-
NMR (400 MHz, CDCl): Peaks at δ 8.5–7.2 ppm correspond to aromatic protons, with distinct splitting patterns for the pyridine (δ 8.3–7.6 ppm) and benzyl groups (δ 7.4–7.2 ppm).
-
NMR: Signals at 168 ppm (amide carbonyl), 140–125 ppm (aromatic carbons), and 45 ppm (benzyl methylene).
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 323.1 (), with fragmentation patterns indicative of cleavage at the amide bond (m/z 105 for benzoyl ion).
Synthesis and Optimization
Stepwise Synthetic Routes
The synthesis involves three primary stages:
-
Amide Bond Formation:
Benzoyl chloride reacts with 2-aminopyridine in dichloromethane under basic conditions (e.g., triethylamine) to yield N-(pyridin-2-yl)benzamide. -
Benzylation:
The intermediate is treated with benzyl bromide in the presence of NaH, facilitating nucleophilic substitution at the amide nitrogen. -
Chlorination:
Electrophilic aromatic substitution using Cl in the presence of FeCl introduces the chloro group at the ortho position.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amidation | Benzoyl chloride, EtN, 0°C → RT | 85 |
| Benzylation | Benzyl bromide, NaH, DMF, 60°C | 78 |
| Chlorination | Cl, FeCl, CHCl, 0°C | 65 |
Mechanistic Insights
-
Amidation: The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon.
-
Chlorination: The chloro group directs electrophilic substitution to the ortho position through resonance stabilization of the intermediate arenium ion.
Reactivity and Functionalization
Hydrolysis and Stability
The amide bond resists hydrolysis under physiological conditions (pH 7.4, 37°C) but undergoes cleavage in strongly acidic (HCl, reflux) or basic (NaOH, 80°C) environments. This stability is critical for its use in drug design, where metabolic resistance is desirable.
Electrophilic Substitution
The chloro group deactivates the benzene ring, directing further substitutions to the meta position. For example, nitration with HNO/HSO yields the 3-nitro derivative.
Applications in Research and Industry
Medicinal Chemistry
N-Benzyl-2-chloro-N-(pyridin-2-yl)benzamide has been explored as a scaffold for kinase inhibitors. Molecular docking studies suggest it binds to the allosteric site of glucokinase (GK), enhancing enzymatic activity by stabilizing the active conformation . In vitro assays show a 2.0-fold activation compared to controls .
Material Science
The compound’s planar structure and halogenated aromatic system make it a candidate for organic semiconductors. Preliminary studies indicate a bandgap of 3.1 eV, suitable for hole-transport layers in OLEDs .
Future Directions
Ongoing research aims to:
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